N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-nitrophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide side chain is further modified with a 4-ethylphenyl group. This structure combines multiple pharmacophoric elements: the triazoloquinazoline scaffold is known for its role in enzyme inhibition (e.g., ALS inhibitors in herbicides), while the sulfanyl and nitro groups enhance electronic interactions and binding affinity .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3S/c1-2-16-7-11-18(12-8-16)26-22(32)15-35-25-27-21-6-4-3-5-20(21)24-28-23(29-30(24)25)17-9-13-19(14-10-17)31(33)34/h3-14H,2,15H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHPVQVBDCZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, focusing on its anticancer potential and mechanisms of action.
Chemical Structure and Properties
The compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of various functional groups contributes to its potential pharmacological effects. The molecular formula can be represented as follows:
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 356.44 g/mol
Structural Components
- 4-Ethylphenyl group : Contributes to lipophilicity.
- 4-Nitrophenyl group : May enhance electron-withdrawing properties, influencing reactivity.
- Triazoloquinazoline moiety : Associated with anticancer activity and topoisomerase inhibition.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. The biological activity of this compound has been evaluated in vitro against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HepG2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | 39.41 |
| Human prostate cancer (PC3) | Moderate activity observed |
| Colorectal carcinoma (HCT-116) | 17.35 |
The compound showed the highest efficacy against the HCT-116 cell line, with an IC50 value of 17.35 µM, indicating strong antiproliferative activity .
The anticancer effects are attributed to the compound's ability to act as a topoisomerase II inhibitor and a potential DNA intercalator . These mechanisms disrupt DNA replication and transcription, leading to apoptosis in cancer cells. Notably:
- Topoisomerase II Inhibition : Compounds similar to this compound have shown significant inhibition of topoisomerase II with IC50 values ranging from 2.44 to 9.43 µM .
- DNA Binding Affinity : The structural characteristics enhance binding affinity to DNA, facilitating cytotoxicity through intercalation and disruption of normal cellular processes .
Study on Triazoloquinazolines
A comprehensive study focused on the synthesis and evaluation of various triazoloquinazoline derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The study reported that compounds with bulky substituents exhibited decreased cytotoxicity due to steric hindrance affecting their interaction with DNA .
Cytotoxicity Evaluation
In vitro cytotoxicity assays were performed using the MTT method across different cell lines. The results indicated that while many derivatives displayed moderate activity, specific substitutions significantly influenced their potency against targeted cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazoloquinazoline and acetamide derivatives. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Key Structural Insights:
- Sulfanyl Linkages: The sulfanyl bridge in the target compound and analogues (e.g., Compounds 5k, 8f) contributes to redox activity and hydrogen bonding, critical for antifungal and herbicidal actions . Alkyl vs. Aryl Substitutions: Ethyl groups (target compound, Compound 15) improve lipophilicity and metabolic stability compared to bulkier phenyl groups (Compound 18), which may hinder cellular uptake .
Physicochemical Properties:
- Melting Points : Higher melting points in nitro-substituted derivatives (e.g., Compound 18: 273–274°C) indicate strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to ethylphenyl analogues .
- Synthetic Yields : Yields for acetamide-triazolo derivatives range from 45–57%, reflecting challenges in introducing sulfanyl and nitro groups during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
